Cas no 2091619-06-4 ((1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine)
![(1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine structure](https://www.kuujia.com/scimg/cas/2091619-06-4x500.png)
(1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
- (1-prop-2-ynylimidazo[1,2-b]pyrazol-7-yl)methanamine
- (1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
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- Inchi: 1S/C9H10N4/c1-2-3-12-4-5-13-9(12)8(6-10)7-11-13/h1,4-5,7H,3,6,10H2
- InChI Key: FDFUBZHCPLQWPL-UHFFFAOYSA-N
- SMILES: N1(CC#C)C=CN2C1=C(C=N2)CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 231
- Topological Polar Surface Area: 48.2
- XLogP3: -0.8
(1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-7993-5g |
(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2091619-06-4 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F2198-7993-0.25g |
(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2091619-06-4 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
Life Chemicals | F2198-7993-0.5g |
(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2091619-06-4 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
Life Chemicals | F2198-7993-1g |
(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2091619-06-4 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
Life Chemicals | F2198-7993-10g |
(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2091619-06-4 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
TRC | P138751-1g |
(1-(prop-2-yn-1-yl)-1h-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2091619-06-4 | 1g |
$ 660.00 | 2022-06-03 | ||
TRC | P138751-100mg |
(1-(prop-2-yn-1-yl)-1h-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2091619-06-4 | 100mg |
$ 115.00 | 2022-06-03 | ||
Life Chemicals | F2198-7993-2.5g |
(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2091619-06-4 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
TRC | P138751-500mg |
(1-(prop-2-yn-1-yl)-1h-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2091619-06-4 | 500mg |
$ 435.00 | 2022-06-03 |
(1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Related Literature
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
Additional information on (1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
The Compound CAS No 2091619-06-4: A Comprehensive Overview
The compound with CAS No 2091619-06-4, known as (1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazo[1,2-b]pyrazoles, which are heterocyclic aromatic compounds with unique structural and functional properties. The presence of the propargyl group (-C≡CH) attached to the imidazo[1,2-b]pyrazole ring introduces additional complexity and reactivity, making this compound a valuable subject for both academic and industrial research.
Recent studies have highlighted the potential of (1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine in drug discovery. Its structural features, including the nitrogen-rich heterocycle and the alkyne moiety, make it an ideal candidate for exploring various biological activities. Researchers have investigated its ability to act as a kinase inhibitor, which is crucial in targeting diseases such as cancer and inflammatory disorders. The compound's ability to modulate protein-protein interactions has also been explored, offering new avenues for therapeutic intervention.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the imidazo[1,2-b]pyrazole core through cyclization reactions and the subsequent attachment of the propargyl group via nucleophilic substitution or coupling reactions. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, enabling researchers to produce the compound in higher yields and with greater purity.
In terms of applications, (1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine has shown promise in materials science as well. Its ability to form stable complexes with metal ions makes it a potential candidate for designing new materials with magnetic or electronic properties. Additionally, its reactivity towards various nucleophiles and electrophiles opens up opportunities for its use in click chemistry and other modular synthesis strategies.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its electronic structure, conformational flexibility, and binding affinities towards various biological targets. These studies have been instrumental in guiding experimental efforts and optimizing the compound's bioavailability and efficacy.
In conclusion, CAS No 2091619-06-4 represents a versatile and intriguing molecule with a wide range of potential applications in medicine, materials science, and beyond. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both scientific knowledge and practical innovations.
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